Tert-butyl 3-(pyrrolidin-1-yl)cyclobutylcarbamate
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Overview
Description
Tert-butyl 3-(pyrrolidin-1-yl)cyclobutylcarbamate: is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol . It is known for its unique structure, which includes a cyclobutyl ring and a pyrrolidine moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(pyrrolidin-1-yl)cyclobutylcarbamate typically involves the reaction of cyclobutylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-(pyrrolidin-1-yl)cyclobutylcarbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(pyrrolidin-1-yl)cyclobutylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 3-(pyrrolidin-1-yl)cyclobutylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen heterocycle used widely in medicinal chemistry.
Cyclobutylcarbamate: A compound with a cyclobutyl ring and a carbamate group, similar to tert-butyl 3-(pyrrolidin-1-yl)cyclobutylcarbamate but lacking the pyrrolidine moiety.
Uniqueness: this compound is unique due to its combination of a cyclobutyl ring and a pyrrolidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(3-pyrrolidin-1-ylcyclobutyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-10-8-11(9-10)15-6-4-5-7-15/h10-11H,4-9H2,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWISBFSJNIJSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801175757 |
Source
|
Record name | 1,1-Dimethylethyl N-[cis-3-(1-pyrrolidinyl)cyclobutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801175757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878156-27-5 |
Source
|
Record name | 1,1-Dimethylethyl N-[cis-3-(1-pyrrolidinyl)cyclobutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801175757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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